3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride
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Overview
Description
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride is a compound that belongs to the class of fluorinated pyridines. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group in this compound enhances its stability and biological activity, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The reaction requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-ol: Another fluorinated pyridine with similar properties.
2,3,4-trifluoropyridine: A simpler fluorinated pyridine used in similar applications.
Uniqueness
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of pyridine and pyrrolo groups with the trifluoromethyl group. This combination enhances its stability, reactivity, and biological activity, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESDESJMCDHOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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